

Spectroscopic Data for 2-Methyl-4-nitroanilined3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Methyl-4-nitroaniline-d3

Cat. No.: B15296180

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyl-4-nitroaniline-d3** (2M4N-d3), a deuterated analogue of 2-Methyl-4-nitroaniline. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize isotopically labeled compounds for analytical and metabolic studies.

Introduction

2-Methyl-4-nitroaniline-d3 is a stable isotope-labeled version of 2-Methyl-4-nitroaniline, where the three hydrogen atoms of the methyl group have been replaced by deuterium. This isotopic substitution is a powerful tool in various analytical techniques, including mass spectrometry and nuclear magnetic resonance, for use as an internal standard in quantitative analysis, for elucidating metabolic pathways, and for assigning spectral peaks. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides the experimental protocols for their acquisition.

Spectroscopic Data

The following sections present the expected spectroscopic data for **2-Methyl-4-nitroaniline- d3**. The data for the non-deuterated analogue is provided for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuteration of the methyl group leads to the disappearance of the corresponding proton signal in the ¹H NMR spectrum. The ¹³C NMR spectrum is largely unaffected, although the signal for



the deuterated carbon (CD₃) will be a multiplet due to C-D coupling and may have a slightly different chemical shift.

¹H NMR (Proton NMR) Data

Compound	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
2-Methyl-4- nitroaniline	~7.9 (d)	Doublet	1H	Ar-H
~7.8 (dd)	Doublet of doublets	1H	Ar-H	
~6.7 (d)	Doublet	1H	Ar-H	_
~4.5 (br s)	Broad singlet	2H	-NH ₂	_
~2.1-2.3	Singlet	3H	-СН₃	
2-Methyl-4- nitroaniline-d3	~7.9 (d)	Doublet	1H	Ar-H
~7.8 (dd)	Doublet of doublets	1H	Ar-H	
~6.7 (d)	Doublet	1H	Ar-H	_
~4.5 (br s)	Broad singlet	2H	-NH ₂	_
Signal Absent	-	-	-CD₃	

¹³C NMR (Carbon-13 NMR) Data



Compound	Chemical Shift (ppm)	Assignment
2-Methyl-4-nitroaniline	~148	Ar-C (C-NH ₂)
~138	Ar-C (C-NO ₂)	
~126	Ar-CH	_
~125	Ar-CH	_
~120	Ar-C (C-CH₃)	_
~118	Ar-CH	_
~17	-СН₃	_
2-Methyl-4-nitroaniline-d3	~148	Ar-C (C-NH ₂) **
~138	Ar-C (C-NO ₂)	
~126	Ar-CH	_
~125	Ar-CH	_
~120	Ar-C (C-CD₃) **	_
~118	Ar-CH	
~17 (multiplet)	-CD₃	_

Infrared (IR) Spectroscopy

The most significant change in the IR spectrum upon deuteration of the methyl group is the appearance of C-D stretching vibrations at a lower wavenumber (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹).[1]



Vibrational Mode	2-Methyl-4-nitroaniline (cm ⁻¹)	2-Methyl-4-nitroaniline-d3 (cm ⁻¹)
N-H Stretching	3400-3500	3400-3500
Aromatic C-H Stretching	3000-3100	3000-3100
Aliphatic C-H Stretching	2850-2960	Absent
C-D Stretching	Absent	~2100-2200
N-O Asymmetric Stretching	1490-1530	1490-1530
N-O Symmetric Stretching	1330-1370	1330-1370

Mass Spectrometry (MS)

The molecular weight of **2-Methyl-4-nitroaniline-d3** is 155.17 g/mol, which is three mass units higher than the non-deuterated compound (152.15 g/mol) due to the three deuterium atoms. This mass shift is readily observable in the mass spectrum.

lon	2-Methyl-4-nitroaniline (m/z)	2-Methyl-4-nitroaniline-d3 (m/z)
[M]+	152	155
[M-NO ₂]+	106	109
[M-CH ₃] ⁺	137	137
[M-CD ₃] ⁺	-	137

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

• Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.



- Sample Preparation: Dissolve approximately 5-10 mg of **2-Methyl-4-nitroaniline-d3** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with the analyte's signals.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
 - The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Apply Fourier transformation to the acquired free induction decay (FID).
 Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as a reference.

IR Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
 - KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 Press the mixture into a thin, transparent pellet using a hydraulic press.



 Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

Acquisition:

- Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- Place the sample in the beam path and record the sample spectrum.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

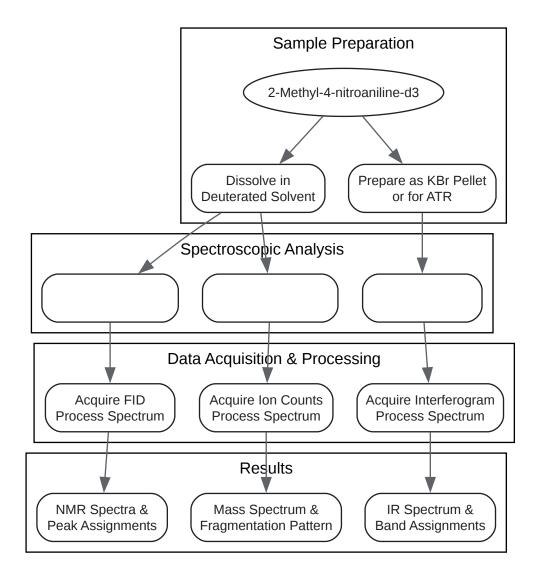
- Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS), depending on the volatility and thermal stability of the compound. Electron Ionization (EI) is a common ionization technique for this type of molecule.
- Sample Introduction:
 - GC-MS: Dissolve the sample in a volatile organic solvent and inject it into the GC. The compound will be separated from the solvent and introduced into the mass spectrometer.
 - Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the ion source via a syringe pump.
- Acquisition:
 - Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-200 amu).
 - For EI, a standard electron energy of 70 eV is typically used.



• Data Processing: The resulting mass spectrum will show the relative abundance of different ions as a function of their mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of **2-Methyl-4-nitroaniline-d3** is depicted in the following diagram.



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Caption: General workflow for the spectroscopic analysis of **2-Methyl-4-nitroaniline-d3**.



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References

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- To cite this document: BenchChem. [Spectroscopic Data for 2-Methyl-4-nitroaniline-d3: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15296180#spectroscopic-data-for-2-methyl-4-nitroaniline-d3-nmr-ir-ms]

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